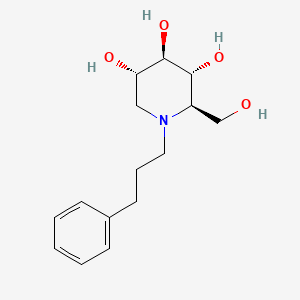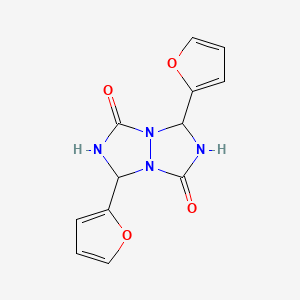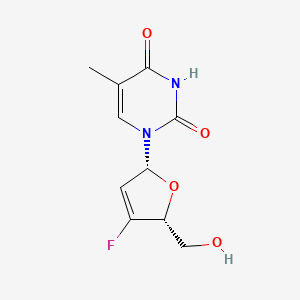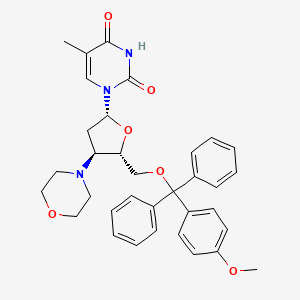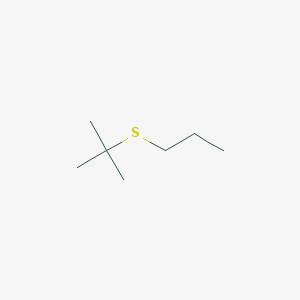
Tert-butyl propyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Butyl propyl sulfide, also known as tert-butyl propyl sulfide, is an organic compound with the molecular formula C7H16S. It is a sulfide, which means it contains a sulfur atom bonded to two carbon atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
t-Butyl propyl sulfide can be synthesized through the reaction of tert-butyl chloride with propyl mercaptan in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom in propyl mercaptan attacks the carbon atom in tert-butyl chloride, displacing the chloride ion.
Industrial Production Methods
In industrial settings, t-Butyl propyl sulfide can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common bases used in the reaction include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent such as ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions
t-Butyl propyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides depending on the nucleophile used.
Scientific Research Applications
t-Butyl propyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of lubricants, antioxidants, and other industrial chemicals.
Mechanism of Action
The mechanism by which t-Butyl propyl sulfide exerts its effects depends on the specific reaction or application. In general, the sulfur atom in the compound can act as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic behavior is central to its reactivity and applications in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl propyl sulfide
- Ethyl propyl sulfide
- Isopropyl propyl sulfide
Uniqueness
t-Butyl propyl sulfide is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity. This steric effect can make t-Butyl propyl sulfide less reactive in certain nucleophilic substitution reactions compared to its less bulky analogs.
Properties
CAS No. |
926-40-9 |
|---|---|
Molecular Formula |
C7H16S |
Molecular Weight |
132.27 g/mol |
IUPAC Name |
2-methyl-2-propylsulfanylpropane |
InChI |
InChI=1S/C7H16S/c1-5-6-8-7(2,3)4/h5-6H2,1-4H3 |
InChI Key |
MTVMGLPBDYLGDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


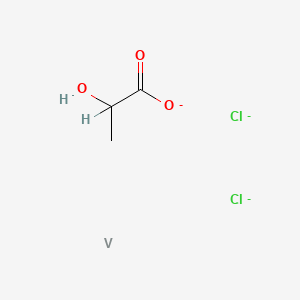


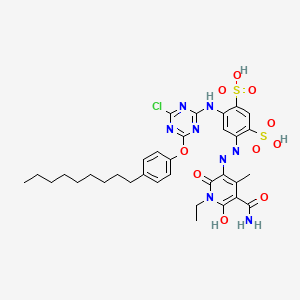
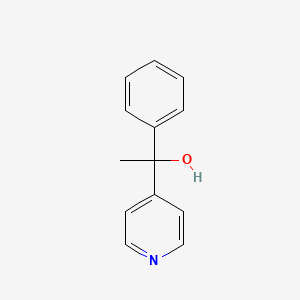

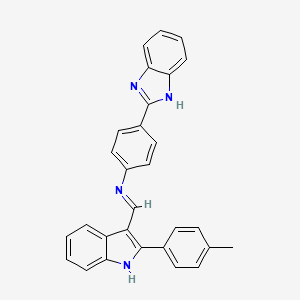
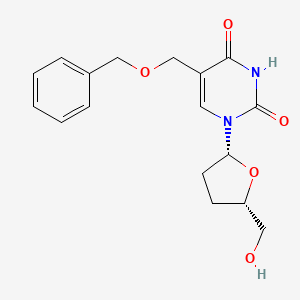
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
